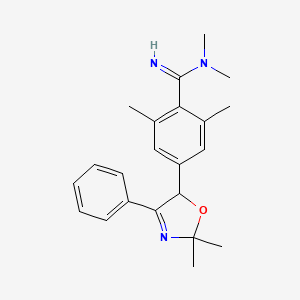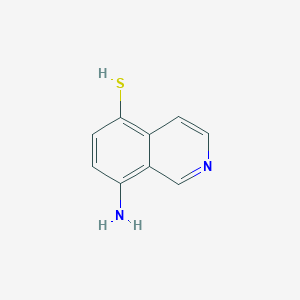
8-Aminoisoquinoline-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoisoquinoline-5-thiol is a nitrogen and sulfur-containing heterocyclic compound It is a derivative of isoquinoline, characterized by the presence of an amino group at the 8th position and a thiol group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinoline-5-thiol typically involves multi-step reactions starting from isoquinoline. One common method includes the nitration of isoquinoline to introduce a nitro group, followed by reduction to form the amino group. The thiol group can be introduced through nucleophilic substitution reactions. Specific reaction conditions, such as the use of reducing agents like tin powder in the presence of hydrochloric acid, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification techniques are also critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminoisoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Tin powder and hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group under basic conditions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
8-Aminoisoquinoline-5-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological thiols.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Aminoisoquinoline-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes .
Comparación Con Compuestos Similares
8-Aminoquinoline: Similar in structure but lacks the thiol group. It is used as an antimalarial agent.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group and is used as a chelating agent.
Tafenoquine and Primaquine: Derivatives of 8-Aminoquinoline with antimalarial activity.
Uniqueness: 8-Aminoisoquinoline-5-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8N2S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
8-aminoisoquinoline-5-thiol |
InChI |
InChI=1S/C9H8N2S/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2 |
Clave InChI |
JSAQTVZOODVCHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=CC2=C1N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


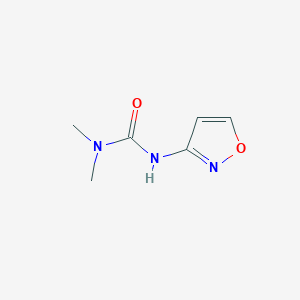
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)


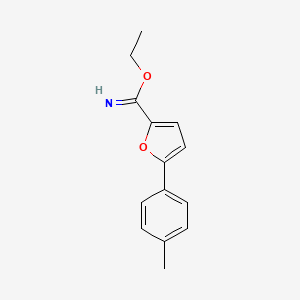
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)
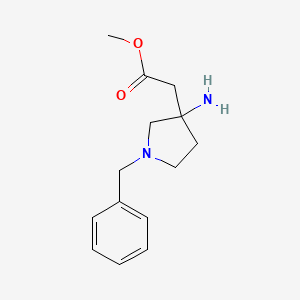

![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
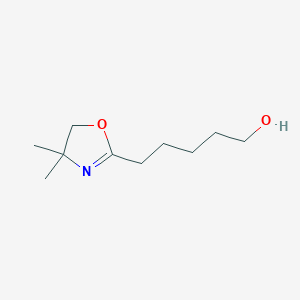

![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
